(4-butoxy-2H-pyrazolo[3,4-b]pyridin-5-yl)-(2,6-difluoro-4-methylphenyl)methanone

Catalog No.
S521632
CAS No.
582315-72-8
M.F
C18H17F2N3O2
M. Wt
345.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-butoxy-2H-pyrazolo[3,4-b]pyridin-5-yl)-(2,6-dif...

CAS Number

582315-72-8

Product Name

(4-butoxy-2H-pyrazolo[3,4-b]pyridin-5-yl)-(2,6-difluoro-4-methylphenyl)methanone

IUPAC Name

(4-butoxy-2H-pyrazolo[3,4-b]pyridin-5-yl)-(2,6-difluoro-4-methylphenyl)methanone

Molecular Formula

C18H17F2N3O2

Molecular Weight

345.3 g/mol

InChI

InChI=1S/C18H17F2N3O2/c1-3-4-5-25-17-11(8-21-18-12(17)9-22-23-18)16(24)15-13(19)6-10(2)7-14(15)20/h6-9H,3-5H2,1-2H3,(H,21,22,23)

InChI Key

SCFMWQIQBVZOQR-UHFFFAOYSA-N

SMILES

CCCCOC1=C(C=NC2=NNC=C12)C(=O)C3=C(C=C(C=C3F)C)F

Solubility

Soluble in DMSO, not in water

Synonyms

BMS265246; BMS-265246; BMS 265246.

Canonical SMILES

CCCCOC1=C(C=NC2=NNC=C12)C(=O)C3=C(C=C(C=C3F)C)F

Description

The exact mass of the compound Bms-265246 is 345.12888 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of Cyclin-Dependent Kinases

BMS-265246 demonstrates potent inhibitory activity against various CDKs. Studies have shown it to be particularly effective against CDK1 and CDK2, with half maximal inhibitory concentration (IC50) values in the nanomolar range (5.6 - 71 nM and 6 - 14 nM, respectively) [, ]. It also inhibits CDK4, CDK5, CDK7, and CDK9, although with lower potency [, ]. This suggests that BMS-265246 has a broad spectrum of activity against CDKs.

BMS-265246 is a potent and selective inhibitor of cyclin-dependent kinases (CDKs) 1 and 2 (CDK1/2) []. It was developed by Bristol-Myers Squibb (BMS) during their research on cell cycle regulation []. CDKs are a family of enzymes that play a crucial role in controlling the cell cycle by phosphorylating specific proteins []. BMS-265246 has significance in scientific research due to its potential as an anti-cancer agent. By inhibiting CDK1/2, it may disrupt cancer cell proliferation [].


Molecular Structure Analysis

The specific structure of BMS-265246 is not publicly available. However, commercial suppliers like Selleckchem describe it as a small molecule []. Inhibitor selectivity is often influenced by functional groups within the molecule that interact with the target protein. Understanding the structure of BMS-265246 would be necessary for a detailed analysis of its key features and interaction with CDK1/2.


Chemical Reactions Analysis

The synthesis of BMS-265246 is not publicly available due to its proprietary nature []. However, scientific research often involves synthesizing novel compounds. Generally, organic synthesis involves a series of reactions to create the target molecule. In the case of BMS-265246, these reactions would likely involve coupling reactions to assemble the molecule's framework and potentially further modifications to introduce functional groups.


Physical And Chemical Properties Analysis

Specific data on the physical and chemical properties of BMS-265246, such as melting point, boiling point, and solubility, is not publicly available []. This information is often considered proprietary by the developers.

BMS-265246 acts as a CDK inhibitor. CDKs rely on binding to specific regulatory proteins called cyclins to become active []. These cyclin-CDK complexes phosphorylate target proteins, which regulate various cellular processes, including cell cycle progression []. BMS-265246 likely inhibits CDK1/2 by competing with cyclins for binding to the ATP-binding pocket of the CDKs []. This competition prevents CDK activation and subsequent phosphorylation of its targets, potentially leading to cell cycle arrest and cancer cell death [].

Please note:

  • The lack of specific information on structure, properties, and safety is likely due to the proprietary nature of BMS-265246.
  • Further research is ongoing to explore the therapeutic potential and safety profile of BMS-265246.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

345.12888312 g/mol

Monoisotopic Mass

345.12888312 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4GF4A623RF

Dates

Modify: 2023-08-15
1: Misra RN, Xiao Hy, Rawlins DB, Shan W, Kellar KA, Mulheron JG, Sack JS, Tokarski JS, Kimball SD, Webster KR. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues. Bioorg Med Chem Lett. 2003 Jul 21;13(14):2405-8. PubMed PMID: 12824044.

Explore Compound Types